4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylthiophene, 4-methoxybenzaldehyde, and other reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert certain functional groups to their corresponding reduced forms.
Substitution: Halogen atoms in the thiophene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. Imidazole derivatives are often used in drug development for various diseases.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(2-thienyl)-1H-imidazole
- 4,5-Bis(4-chlorophenyl)-1H-imidazole
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
Compared to similar compounds, “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” might exhibit unique properties due to the presence of both chloro and methoxy substituents. These groups can influence the compound’s reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C20H16Cl2N2OS2 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4,5-bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H16Cl2N2OS2/c1-10-14(8-16(21)26-10)18-19(15-9-17(22)27-11(15)2)24-20(23-18)12-4-6-13(25-3)7-5-12/h4-9H,1-3H3,(H,23,24) |
InChI Key |
QXHULGNMDNNWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=C(SC(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.